molecular formula C16H17NO2 B11948125 N-Veratrylidene-M-toluidine CAS No. 82363-23-3

N-Veratrylidene-M-toluidine

Cat. No.: B11948125
CAS No.: 82363-23-3
M. Wt: 255.31 g/mol
InChI Key: FNFVAJBCNITRNS-UHFFFAOYSA-N
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Description

N-Veratrylidene-M-toluidine (CAS 82363-23-3) is a Schiff base derived from the condensation of m-toluidine (3-methylaniline) and a veratraldehyde derivative (3,4-dimethoxybenzaldehyde). The compound features a methoxy-substituted aromatic ring (veratrylidene group) linked via an imine bond to the nitrogen of m-toluidine.

Properties

CAS No.

82363-23-3

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)methanimine

InChI

InChI=1S/C16H17NO2/c1-12-5-4-6-14(9-12)17-11-13-7-8-15(18-2)16(10-13)19-3/h4-11H,1-3H3

InChI Key

FNFVAJBCNITRNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Veratrylidene-M-toluidine can be synthesized through a condensation reaction between veratraldehyde and m-toluidine. The reaction typically involves mixing equimolar amounts of veratraldehyde and m-toluidine in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. After completion of the reaction, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Veratrylidene-M-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

N-Veratrylidene-M-toluidine has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Veratrylidene-M-toluidine involves its interaction with specific molecular targets. As a Schiff base, it can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Veratrylidene-M-toluidine with structurally related N-alkylated and N-functionalized m-toluidine derivatives , highlighting substituents, properties, and applications based on available evidence:

Compound Substituents CAS No. Key Properties Applications References
This compound Veratrylidene (3,4-dimethoxybenzylidene) 82363-23-3 Likely high polarity due to methoxy groups; potential for charge-transfer interactions. Hypothesized use in dyes or coordination chemistry (analogy to other Schiff bases).
N-Ethyl-m-toluidine Ethyl group on nitrogen 102-27-2 Liquid at room temperature; synthesized via alkylation of m-toluidine with ethyl bromide. Intermediate in pharmaceuticals, agrochemicals, and dye synthesis.
N-Methyl-m-toluidine Methyl group on nitrogen 696-44-6 Boiling point ~210–215°C; reacts with nitrosating agents. Precursor for azo dyes and stabilizers in polymers.
N,N-Dimethyl-m-toluidine Two methyl groups on nitrogen 121-72-2 Liquid; forms charge-transfer complexes with electron-deficient aromatics. Catalyst in polymerization, redox mediator in electrochemical studies.
N-Ethyl-N-(2-cyanoethyl)-m-toluidine Ethyl and cyanoethyl groups on nitrogen 148-69-6 Polarizable nitrile group; moderate solubility in organic solvents. Specialty intermediate in textile dyes and surfactants.
N-Ethyl-N-(2-hydroxyethyl)-m-toluidine Ethyl and hydroxyethyl groups on nitrogen - MP: 23°C; BP: 237°C; ethoxylated derivative. Key intermediate for Disperse Blue 106 and Yellow 93 dyes.

Key Findings from Comparative Analysis:

Synthetic Methods: N-Alkylated derivatives (e.g., N-Ethyl-m-toluidine) are typically synthesized via nucleophilic substitution using alkyl halides (e.g., ethyl bromide) under controlled conditions to avoid explosive pressures . Functionalized derivatives (e.g., cyanoethyl or hydroxyethyl groups) involve stepwise alkylation or ethoxidation .

Reactivity :

  • N-Methyl and N-Ethyl derivatives undergo diazotization but require immediate reduction to avoid decomposition of nitroso intermediates .
  • Dimethyl derivatives exhibit strong electron-donating capacity, forming stable charge-transfer complexes with acceptors like menadione (vitamin K₃) .

Applications: Dyes: Ethyl and hydroxyethyl derivatives are precursors for disperse dyes (e.g., Disperse Blue 106) . Coordination Chemistry: Dimethyl derivatives serve as ligands in metal complexes due to their electron-rich nitrogen . Safety: Most toluidine derivatives are toxic (H301, H331) and carcinogenic (H351), requiring stringent handling protocols .

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